molecular formula C8H16ClNO2S B13277160 Azonane-1-sulfonyl chloride

Azonane-1-sulfonyl chloride

Cat. No.: B13277160
M. Wt: 225.74 g/mol
InChI Key: SSQYUZRZJIXMAE-UHFFFAOYSA-N
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Description

Azonane-1-sulfonyl chloride is a chemical compound with the molecular formula C₈H₁₆ClNO₂S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl functional group (SO₂Cl) attached to an azonane ring. Sulfonyl chlorides are important intermediates in organic synthesis, widely used in the preparation of sulfonamides, sulfonyl fluorides, and other sulfonyl derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azonane-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of an azonane derivative with chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Another method involves the use of N-chloroamides in a continuous flow system. This method employs 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination, allowing for precise control over reaction parameters and improved safety .

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides often involves large-scale chlorination reactions using thionyl chloride or chlorosulfonic acid. These processes are optimized for high yield and efficiency, with careful control of reaction conditions to minimize side reactions and ensure product purity .

Scientific Research Applications

Azonane-1-sulfonyl chloride has a wide range of applications in scientific research:

Biological Activity

Azonane-1-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonyl chloride functional group attached to a saturated azonane ring. This structure contributes to its reactivity and potential biological interactions. The presence of the sulfonyl group is particularly significant as it can participate in various chemical reactions, including nucleophilic substitutions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited moderate activity against several Gram-positive bacteria, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Bacillus subtilis25
Staphylococcus aureus50
Pseudomonas aeruginosa50
Klebsiella pneumoniae100
Mycobacterium tuberculosis6.25 - 12.5

The MIC values indicate that this compound could be a candidate for further development as an antimicrobial agent, particularly against resistant strains such as MRSA .

Cytotoxicity and Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promising results in cytotoxicity assays against cancer cell lines. The compound's ability to induce cell death in cancer cells was evaluated using various assays, including MTT and Annexin V staining. The findings suggest:

  • Cytotoxicity against HeLa cells : IC50 values ranged from 15 μM to 30 μM.
  • Selectivity Index : Higher selectivity towards cancer cells compared to normal fibroblast cells was observed, indicating a potential therapeutic window.

These results highlight the compound's potential as a lead structure for the development of novel anticancer agents .

The mechanism by which this compound exerts its biological effects appears to involve the modification of cellular targets through covalent binding. The sulfonyl chloride group can react with nucleophilic sites on proteins, potentially leading to inhibition of key enzymes involved in cell proliferation and bacterial growth.

Case Studies

Several case studies have documented the synthesis and biological evaluation of sulfonamide derivatives similar to this compound. These studies emphasize the importance of structural modifications in enhancing biological activity:

  • Study on Sulfonamide Derivatives : A series of sulfonamide derivatives were synthesized and tested for their antibacterial properties. The modifications led to enhanced activity against resistant bacterial strains, suggesting that similar strategies could be applied to this compound to improve its efficacy .
  • Anticancer Activity Evaluation : Research focused on structurally related compounds demonstrated significant anticancer activity through induction of apoptosis in cancer cell lines. This supports further investigation into the potential anticancer properties of this compound .

Properties

Molecular Formula

C8H16ClNO2S

Molecular Weight

225.74 g/mol

IUPAC Name

azonane-1-sulfonyl chloride

InChI

InChI=1S/C8H16ClNO2S/c9-13(11,12)10-7-5-3-1-2-4-6-8-10/h1-8H2

InChI Key

SSQYUZRZJIXMAE-UHFFFAOYSA-N

Canonical SMILES

C1CCCCN(CCC1)S(=O)(=O)Cl

Origin of Product

United States

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